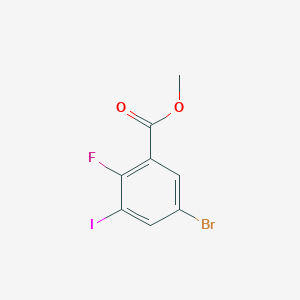
Methyl 5-bromo-2-fluoro-3-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-fluoro-3-iodobenzoate is an organic compound with the molecular formula C8H5BrFIO2 and a molecular weight of 358.93 g/mol . This compound is a derivative of benzoic acid and contains bromine, fluorine, and iodine substituents on the benzene ring, making it a halogenated aromatic ester. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-fluoro-3-iodobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives. One common method involves the bromination, fluorination, and iodination of methyl benzoate. The reaction conditions typically include the use of halogenating agents such as bromine, fluorine gas, and iodine, along with appropriate catalysts and solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Electrophilic Substitution: Halogenating agents like bromine (Br2), chlorine (Cl2), and iodine (I2) in the presence of catalysts.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce benzoic acids .
Scientific Research Applications
Methyl 5-bromo-2-fluoro-3-iodobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in halogen exchange reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its halogenated structure.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research
Mechanism of Action
The mechanism by which Methyl 5-bromo-2-fluoro-3-iodobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring can form halogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-iodobenzoate: Similar structure but lacks the fluorine atom.
Methyl 2-fluoro-5-iodobenzoate: Similar structure but with different positions of halogen atoms.
Methyl 3-bromo-4-fluoro-2-iodobenzoate: Similar structure with different halogenation pattern.
Uniqueness
Methyl 5-bromo-2-fluoro-3-iodobenzoate is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H5BrFIO2 |
|---|---|
Molecular Weight |
358.93 g/mol |
IUPAC Name |
methyl 5-bromo-2-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,1H3 |
InChI Key |
QQCSEOUKQOXDJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


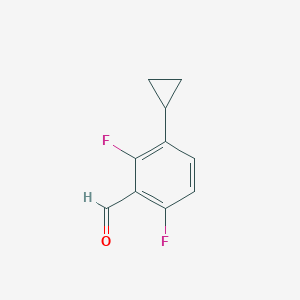
![1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019942.png)
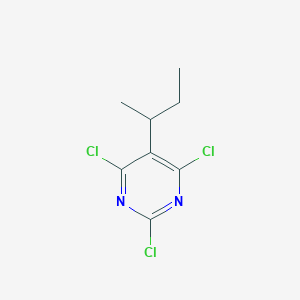
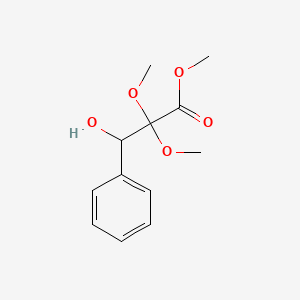
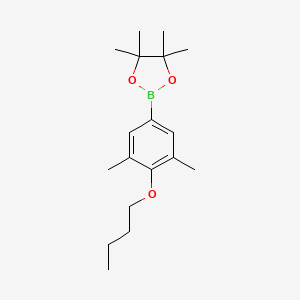
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)
![rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019971.png)
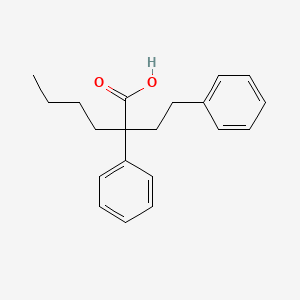

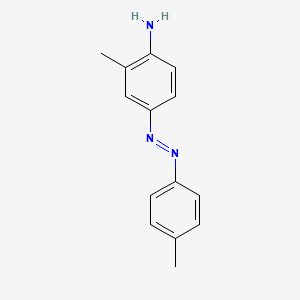
![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)

![2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14020004.png)

